molecular formula C25H32O5 B1222932 3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate CAS No. 7252-92-8

3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate

Cat. No. B1222932
CAS RN: 7252-92-8
M. Wt: 412.5 g/mol
InChI Key: VFSIJASPRGEZJU-PZLPAFFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate is a steroid ester.

Scientific Research Applications

Synthesis and Chemical Transformation

  • Research on the synthesis of fluorinated derivatives of 3β-hydroxypregn-5-en-20-one derivatives, including a focus on the treatment of 3beta-hydroxy-20,20-dimethoxypregn-5-ene 3-acetate with acetic anhydride, has been conducted. This process results in the formation of various compounds, including 3beta-hydroxy-17-fluoropregn-5-en-20-one 3-acetate, among others (Pataki & Jensen, 1976).

Microbial Conversion

  • A study explored the microbial conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D. The research identified various metabolites and proposed conversion pathways, including 1(2)-dehydrogenation and deacetylation (Fokina et al., 2003).

Preparation and Biological Assay

  • The synthesis and biological assay of 1alpha-hydroxypregnacalciferol, an analog of 1alpha,25-dihydroxyvitamin D3, were conducted. This compound was tested for its effects on intestinal calcium transport, serum calcium, and phosphate levels, and bone calcification, though it exhibited no biological activity in vivo (Lam et al., 1975).

Anti-Dyslipidemic and Anti-Oxidant Agents

  • A study focused on synthesizing pregnane derivatives and their glycosides as potential anti-dyslipidemic and anti-oxidant agents. Compounds such as 3beta-hydroxy-16alpha-(2-hydroxy ethoxy) pregn-5-en-20-one showed notable lipid-lowering and anti-oxidant activity (Sethi et al., 2007).

properties

CAS RN

7252-92-8

Product Name

3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate

Molecular Formula

C25H32O5

Molecular Weight

412.5 g/mol

IUPAC Name

[2-[(3S,10S,13S,14R,17S)-3-acetyloxy-10,13-dimethyl-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H32O5/c1-15(26)29-14-23(28)22-8-7-20-19-6-5-17-13-18(30-16(2)27)9-11-24(17,3)21(19)10-12-25(20,22)4/h5-6,10,18,20,22H,7-9,11-14H2,1-4H3/t18-,20-,22+,24-,25-/m0/s1

InChI Key

VFSIJASPRGEZJU-PZLPAFFHSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

SMILES

CC(=O)OCC(=O)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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